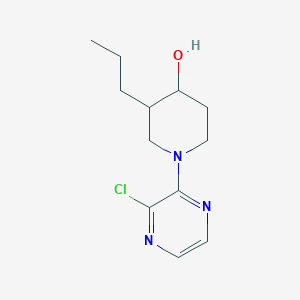

1-(3-Chlorpyrazin-2-yl)-3-propylpiperidin-4-ol

Übersicht

Beschreibung

The compound seems to be a derivative of 3-Chloropyrazin-2-yl methanol . Pyrazine is a basic heterocyclic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

While specific synthesis methods for “1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol” were not found, there are methods for synthesizing similar compounds. For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides . Another study applied a novel, mild, and convenient synthetic method involving the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives to produce [1,2,4]triazolo[4,3-a]pyrazin-3-amines .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques like FT-IR, FT-Raman, UV, and NMR .Wissenschaftliche Forschungsanwendungen

Pharmakologie

Im Bereich der Pharmakologie zeigt “1-(3-Chlorpyrazin-2-yl)-3-propylpiperidin-4-ol” vielversprechende Eigenschaften aufgrund seiner strukturellen Ähnlichkeit mit Verbindungen, die antimikrobielle Eigenschaften gezeigt haben . Sein Modifikationspotenzial macht es zu einem Kandidaten für die Entwicklung neuer antimikrobieller Mittel, insbesondere gegen resistente Bakterienstämme und andere Krankheitserreger.

Materialwissenschaft

Die Derivate dieser Verbindung wurden auf ihre Wechselwirkungsenergien und Beiträge zur Kristallpackung untersucht, die in der Materialwissenschaft entscheidend für die Entwicklung neuer Materialien mit spezifischen Eigenschaften sind . Die Fähigkeit der Verbindung, stabile Kristallstrukturen zu bilden, kann bei der Konstruktion von Materialien mit den gewünschten mechanischen und thermischen Eigenschaften genutzt werden.

Chemische Synthese

“this compound” dient als Zwischenprodukt in verschiedenen organischen Syntheseverfahren . Seine Rolle bei der Synthese komplexer Moleküle ist von entscheidender Bedeutung, insbesondere in der pharmazeutischen Industrie, wo es zur Schaffung effizienterer Synthesewege für die Arzneimittelproduktion eingesetzt werden kann.

Biochemie

Die biochemischen Anwendungen dieser Verbindung hängen mit ihrem Potenzial als Gerüst in insektiziden Molekülen zusammen . Seine strukturellen Merkmale können zur Entwicklung neuer Verbindungen mit gezielter insektizider Aktivität genutzt werden, was zu sichereren und effektiveren Schädlingsbekämpfungsmethoden in der Landwirtschaft beiträgt.

Analytische Chemie

In der analytischen Chemie ermöglichen die komplexen Eigenschaften der Verbindung ihre Anwendung bei der Methodenentwicklung für die Wirkstoffforschung und die medizinische Chemie. Es kann als Standard- oder Referenzverbindung in chromatographischen Verfahren verwendet werden, um ähnliche Verbindungen zu identifizieren und zu quantifizieren.

Wirkmechanismus

Target of action

The compound contains a pyrazine ring, which is a common structural motif in various bioactive compounds. Pyrazine derivatives have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . .

Biochemical pathways

The exact biochemical pathways affected by this compound are unknown. Based on the biological activities of other pyrazine derivatives, it could potentially interact with various biochemical pathways related to inflammation, cell proliferation, or microbial growth .

Biochemische Analyse

Biochemical Properties

1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft . This inhibition leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. Additionally, 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol interacts with tau proteins, reducing their hyperphosphorylation and thereby potentially mitigating neurodegenerative processes .

Cellular Effects

The effects of 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol on various cell types and cellular processes are profound. In neuronal cells, it has been shown to protect against amyloid-beta-induced cytotoxicity by increasing the expression of heat shock proteins and reducing tau hyperphosphorylation . This compound also influences cell signaling pathways, particularly those involved in neuroprotection and stress responses. Furthermore, 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol can modulate gene expression related to neuroinflammation and oxidative stress .

Molecular Mechanism

At the molecular level, 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in enhancing cholinergic neurotransmission. Additionally, 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol interacts with tau proteins, reducing their phosphorylation and aggregation . These molecular interactions contribute to its neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol can maintain its neuroprotective effects over extended periods, although its efficacy may decrease with time due to gradual degradation .

Dosage Effects in Animal Models

The effects of 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive function and provide neuroprotection without significant adverse effects . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of certain metabolites .

Transport and Distribution

Within cells and tissues, 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with specific transporters and binding proteins that facilitate its movement within cells and its accumulation in target tissues .

Subcellular Localization

The subcellular localization of 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol is crucial for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Eigenschaften

IUPAC Name |

1-(3-chloropyrazin-2-yl)-3-propylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-2-3-9-8-16(7-4-10(9)17)12-11(13)14-5-6-15-12/h5-6,9-10,17H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGFTMWYOTWYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCC1O)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

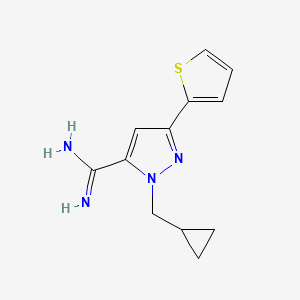

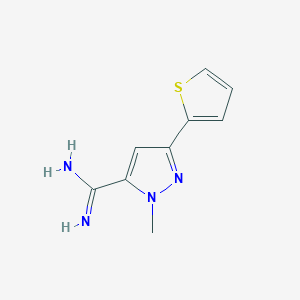

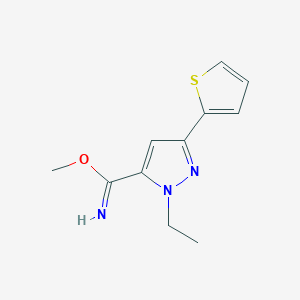

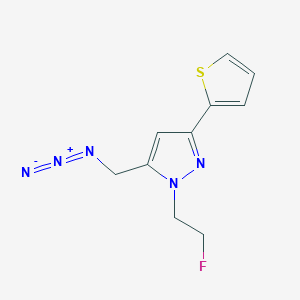

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.